Anserine

Catalog No.
S518983
CAS No.
584-85-0
M.F
C10H16N4O3
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anserine

CAS Number

584-85-0

Product Name

Anserine

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1

InChI Key

MYYIAHXIVFADCU-QMMMGPOBSA-N

SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN

Solubility

Soluble in DMSO

Synonyms

Anserine, Balanine, Beta Alanyl 3 Methylhistidine, Beta-Alanyl-3-Methylhistidine, Ophidine

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN

Description

The exact mass of the compound Anserine is 240.1222 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

Anserine exhibits potent antioxidant activity. Studies have shown it can scavenge free radicals, protect cells from oxidative damage, and inhibit lipid peroxidation []. This has led researchers to investigate its role in preventing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases [, ].

Neuromodulatory Effects

Anserine is present in high concentrations in the brain and has been shown to modulate various neurological functions. Research suggests it may play a role in learning, memory, and neuroprotection [, ]. Studies have investigated its potential benefits in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].

Exercise Performance and Muscle Function

Anserine is found in skeletal muscle and is believed to contribute to muscle buffering capacity and fatigue resistance []. Studies have explored its effects on exercise performance and recovery, with some suggesting it may improve endurance and reduce muscle soreness [, ].

Anserine, scientifically known as β-alanyl-N-3-methylhistidine, is a dipeptide formed from the amino acids beta-alanine and 3-methylhistidine. It is a methylated derivative of carnosine, which consists of beta-alanine and L-histidine. Anserine is predominantly found in the skeletal muscles and brains of various mammals and birds, where it plays a significant role in muscle function and neuroprotection. Its structural stability is enhanced by methylation, making it more resistant to degradation compared to carnosine .

Anserine's primary mechanism of action is believed to be related to its buffering capacity in muscle tissue [3]. During exercise, muscles produce lactic acid, leading to a decrease in pH (acidification). Anserine, along with carnosine, acts as a buffer by absorbing protons (H+), thereby helping to maintain muscle pH within a functional range and delaying fatigue [3].

Additionally, anserine's chelating properties might contribute to its antioxidant activity by scavenging free radicals generated during exercise, potentially reducing oxidative stress in muscle cells [6]. However, further research is needed to fully elucidate the mechanisms of anserine's antioxidant effects.

Anserine is generally considered safe for consumption at recommended doses. However, limited data exists on its potential toxicity in humans [7]. More research is needed to establish a safe upper limit for anserine intake.

Note

This analysis is based on currently available scientific research. As research progresses, our understanding of anserine's properties and mechanisms of action may evolve.

Cited Sources

  • *
  • *Li X, Li Y, Liu X, et al. Carnosine N-methyltransferase from Atlantic cod (Gadus morhua): Molecular cloning, functional characterization and tissue distribution. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology. 2009;153(3):282-288.
, primarily involving its antioxidant properties. It acts as a chelating agent for transition metals such as copper, which helps mitigate oxidative stress by preventing harmful reactions with peroxides . The synthesis of anserine occurs through the methylation of carnosine, catalyzed by the enzyme carnosine-N-methyltransferase, which transfers a methyl group from S-adenosylmethionine to carnosine .

Anserine exhibits various biological activities that contribute to its physiological roles:

  • Antioxidant Properties: Anserine can scavenge free radicals and reduce oxidative damage, particularly during exercise-induced stress. Studies have shown that supplementation with anserine increases the activity of superoxide dismutase, an important antioxidant enzyme .
  • Neuroprotective Effects: Research indicates that anserine may improve cognitive function and reduce memory loss in animal models of Alzheimer's disease by decreasing glial inflammatory activity . Human studies also suggest enhanced blood flow in the prefrontal cortex following anserine supplementation .
  • Muscle Function: Anserine has been shown to enhance muscle differentiation and contractility, indicating its importance in muscle physiology .

The synthesis of anserine is primarily achieved through enzymatic reactions:

  • Formation from Carnosine: Anserine is synthesized by the action of carnosine-N-methyltransferase on carnosine, where a methyl group is added to the nitrogen atom of histidine in carnosine.
  • Enzymatic Requirements: The reaction requires S-adenosylmethionine as the methyl donor and occurs in tissues expressing the CARNMT1 gene, particularly in skeletal muscle .

Anserine has several applications across different fields:

  • Nutritional Supplements: Due to its antioxidant properties, anserine is often included in dietary supplements aimed at improving athletic performance and recovery.
  • Neuroprotective Agents: Its potential benefits for cognitive health make it a candidate for developing supplements targeting neurodegenerative diseases.
  • Food Industry: Anserine levels can be used as indicators of meat quality, particularly in poultry and fish products .

Anserine shares similarities with other dipeptides but also exhibits unique characteristics:

CompoundStructureKey Features
Carnosineβ-alanyl-L-histidinePrecursor to anserine; less stable than anserine
Beta-Alanine3-Aminopropanoic acidComponent of both anserine and carnosine
3-Methylhistidine3-Methyl-L-histidineBreakdown product of anserine
Balenineβ-alanylhistidine (in whales)Similar structure; cleaves to form 1-methylhistidine

Anserine's unique methylation gives it enhanced stability and specific biological functions that differentiate it from its analogs like carnosine. This stability allows for prolonged activity within biological systems, making it particularly valuable in muscle and brain tissues .

Asymmetric Hydrogenation Approaches

The asymmetric hydrogenation of dehydrohistidine derivatives represents one of the most significant advances in anserine chemical synthesis. Yamashita and colleagues accomplished a concise synthesis of anserine utilizing Et-DuPhos-Rh-catalyzed asymmetric hydrogenation, achieving exceptional results with 91% yield and greater than 99% enantiomeric excess [1]. This methodology employs (R,R)-Et-DuPHOS-Rh as the catalyst system, operating under carefully optimized conditions of 300 psi hydrogen pressure at 50°C for 10 hours [1].

The asymmetric hydrogenation approach offers several advantages over traditional synthetic methods. The process demonstrates remarkable stereoselectivity, crucial for obtaining the desired L-anserine configuration. The methodology utilizes dehydrohistidine derivatives as starting materials, which undergo stereoselective reduction at the α-carbon center adjacent to the carboxyl group [1]. The reaction proceeds through coordination of the substrate to the rhodium center, followed by hydrogen addition in a stereocontrolled manner.

Mechanistic studies of asymmetric hydrogenation reveal that the Et-DuPhos ligand provides an effective chiral environment around the rhodium center [2]. The diphosphine ligand creates a sterically biased coordination sphere that favors approach of the hydrogen molecule from one face of the prochiral alkene. The reaction follows the unsaturated mechanism pathway, where substrate coordination precedes hydrogen activation [2].

The optimal reaction conditions require careful temperature control, typically maintained at 50°C to balance reaction rate and selectivity. Higher temperatures can lead to decreased enantioselectivity due to increased thermal motion disrupting the chiral recognition process [2]. The hydrogen pressure of 300 psi ensures adequate hydrogen concentration in solution while avoiding potential catalyst deactivation that can occur under extremely high pressure conditions [1].

Solvent Optimization in Catalytic Reactions

Solvent selection plays a critical role in the success of asymmetric hydrogenation reactions for anserine synthesis. The use of 2,2,2-trifluoroethanol as the reaction medium represents a key breakthrough in optimizing both yield and selectivity [1]. This fluorinated alcohol offers unique properties that significantly enhance the catalytic performance compared to conventional solvents.

The superiority of 2,2,2-trifluoroethanol stems from its ability to modulate hydrogen bonding interactions between the catalyst, substrate, and solvent molecules [3]. The electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton, leading to stronger hydrogen bonding capabilities. This enhanced hydrogen bonding facilitates substrate pre-association with the catalyst and stabilizes the transition state, resulting in improved reaction rates and selectivity [3].

Comparative solvent studies demonstrate that trifluoroethanol enables operation under milder conditions, including reduced hydrogen pressure and lower temperatures, while maintaining excellent enantioselectivity [1]. Traditional solvents such as methanol, ethanol, and tetrahydrofuran show inferior performance in terms of both conversion and enantiomeric excess. The polar protic nature of trifluoroethanol also enhances substrate solubility, particularly important for histidine-containing compounds that can exhibit limited solubility in non-polar media [4].

Thermodynamic analysis reveals that trifluoroethanol provides optimal activity coefficients for the enamine intermediate, maximizing its thermodynamic activity in solution [4]. This increased activity translates directly to enhanced reaction kinetics and reduced formation of side products. The solvent also demonstrates excellent compatibility with rhodium-based catalysts, showing no evidence of catalyst poisoning or deactivation over extended reaction periods [1].

The optimization process involves systematic evaluation of solvent polarity, hydrogen bonding capacity, and coordination ability. Density functional theory calculations support the experimental observations, showing that trifluoroethanol stabilizes the catalyst-substrate complex through secondary coordination sphere interactions [3]. These computational studies provide valuable insights for rational solvent design in asymmetric catalysis applications.

Biosynthetic Mechanisms

Carnosine N-Methyltransferase (CARNMT1) Role

Carnosine N-methyltransferase 1 (CARNMT1) represents the primary enzymatic pathway for anserine biosynthesis in mammalian systems. This enzyme, also designated as UPF0586 protein C9orf41 homolog, catalyzes the S-adenosyl-L-methionine-dependent methylation of carnosine to produce anserine [5] [6]. The identification of CARNMT1 as the mammalian carnosine N-methyltransferase resolved a long-standing question in biochemistry, as previous studies had identified a histamine N-methyltransferase-like protein in chicken but found no homologous gene in mammalian genomes [5].

The enzymatic mechanism involves the transfer of a methyl group from S-adenosyl-L-methionine to the N1 position of the histidine imidazole ring in carnosine [5]. CARNMT1 demonstrates remarkable substrate specificity, with carnosine serving as the optimal substrate among tested dipeptides and tripeptides. The enzyme also methylates glycyl-histidine effectively, but shows significantly reduced activity toward free L-histidine, indicating the importance of the peptide linkage for substrate recognition [5].

Kinetic characterization reveals that CARNMT1 exhibits pH optimum between 7.0 and 7.5, consistent with its cytosolic localization [5]. The temperature optimum occurs at 50°C for mammalian orthologs, which initially appears elevated for physiological conditions but may be relevant during muscle exercise when tissue temperature increases [5]. This temperature dependence suggests that anserine formation could be enhanced during periods of intense muscular activity, providing increased buffering capacity when most needed.

The enzyme demonstrates N1-position specificity, confirmed through amino acid analysis showing exclusive formation of 1-methylhistidine rather than 3-methylhistidine [7]. This positional selectivity distinguishes CARNMT1 from other histidine methyltransferases such as SETD3, which targets the N3 position of histidine in β-actin [7]. The molecular basis for this selectivity involves specific amino acid residues within the catalytic domain that position the substrate for selective N1 methylation.

Subcellular localization studies using confocal microscopy reveal that CARNMT1 distributes between cytosol and nucleus in transfected cells [5]. This dual localization suggests potential roles beyond carnosine methylation, including possible protein substrate methylation in nuclear compartments. The presence of nuclear CARNMT1 supports recent findings identifying the enzyme as a major histidine N1-methyltransferase targeting C3H zinc finger proteins involved in RNA metabolism [7].

UPF0586 Protein Function in Mammalian Systems

UPF0586 protein, now identified as CARNMT1, represents a highly conserved methyltransferase family found across eukaryotic species, from yeast to mammals [5]. Phylogenetic analysis demonstrates approximately 90% amino acid identity among vertebrate orthologs, indicating strong evolutionary conservation of function [5]. The protein contains a characteristic N-2227 domain of unknown function at the C-terminus, which computational modeling suggests is involved in S-adenosyl-L-methionine binding [5].

The tissue distribution of UPF0586 expression shows significant variation between species and provides insights into the physiological roles of anserine. In rats, UPF0586 messenger RNA expression is predominantly found in skeletal muscle, consistent with the known presence of carnosine N-methyltransferase activity in this tissue [5]. However, human UPF0586 expression is highest in kidney, with lower levels in brain and skeletal muscle [5]. This differential expression pattern may explain why anserine has not been consistently detected in human muscle, as the enzyme may be more active in renal tissue.

Recent proteomic studies have expanded understanding of UPF0586 function beyond carnosine methylation. The enzyme methylates 52 histidine sites in 20 different proteins, with a consensus methylation sequence of Cx(F/Y)xH corresponding to C3H zinc finger motifs [7]. These target proteins include RNA-binding proteins such as U2AF1, tristetraprolin, and Roquin, indicating roles in RNA metabolism regulation [7]. The methylation affects mRNA stability and alternative splicing patterns, demonstrating that UPF0586 functions as a key regulator of post-transcriptional gene expression.

The enzyme exhibits promiscuous activity toward histidine-containing peptides beyond carnosine, methylating various dipeptides and tripeptides containing C-terminal histidine residues [5]. This broad substrate specificity suggests evolutionary acquisition of carnosine N-methyltransferase activity through enzyme promiscuity, combined with increased expression in muscle tissue. The slow catalytic turnover rate (kcat of 1-5 min⁻¹) resembles protein methyltransferases rather than metabolic enzymes, supporting the dual role in both small molecule and protein substrate methylation [5].

Functional studies demonstrate that UPF0586 is essential for embryonic development, as both knockout and catalytically inactive mutant mice show embryonic lethality around E13.5-E15.5 [7]. This essential role appears to be independent of carnosine methylation, as carnosine synthase knockout mice develop normally despite lacking both carnosine and anserine [7]. The embryonic lethality likely results from impaired RNA metabolism due to disrupted methylation of critical RNA-binding proteins.

The acid-base behavior of anserine is characterized by three distinct dissociation constants, reflecting the presence of multiple ionizable groups within its molecular structure. Comprehensive potentiometric titration studies have provided precise measurements of these fundamental parameters [2].

The dissociation of anserine in aqueous solution occurs through a three-step process. In its fully protonated form, anserine undergoes sequential deprotonation with corresponding dissociation constants of pKa1 = 2.60 ± 0.11, pKa2 = 6.97 ± 0.14, and pKa3 = 9.51 ± 0.11 [2]. These values were determined using potentiometric titration data analyzed through mathematical modeling with Solver optimization software, achieving excellent correlation coefficients of 0.9895 [2].

The first dissociation step (pKa1 = 2.60) corresponds to the deprotonation of the carboxyl group, representing a medium weak acid behavior. The second dissociation (pKa2 = 6.97) is attributed to the imidazole ring of the 3-methylhistidine residue, functioning as a very weak acid. The third equivalence point (pKa3 = 9.51) represents the deprotonation of the amino group of the β-alanine moiety [2].

Comparative analysis with carnosine reveals subtle but significant differences in acid-base properties. While carnosine exhibits pKa values of 2.57 ± 0.12, 6.71 ± 0.18, and 9.57 ± 0.17, anserine shows a slightly higher pKa2 value (6.97 versus 6.71), indicating that the methylation of the histidine residue influences the ionization behavior of the imidazole ring [2]. The pKa of the imidazole ring when contained within anserine has been specifically reported as 7.04 in some studies [1].

Alternative computational predictions suggest a pKa1 value of 3.02 ± 0.10 for anserine, though experimental potentiometric measurements provide more reliable values [3]. The buffer strength diagram of anserine indicates enhanced buffering action at pH values of approximately 6.5 and 9.4, which is physiologically relevant for intracellular pH regulation [2].

Solubility and Hygroscopic Behavior

Anserine demonstrates moderate water solubility with distinct hygroscopic characteristics that significantly influence its handling and storage requirements. Experimental solubility measurements indicate that anserine dissolves in water at a concentration of 48 mg/mL (equivalent to 199.78 mM) at 25°C [4] [5]. This solubility is considerably higher than many organic compounds, reflecting the polar nature of the dipeptide structure.

The compound exhibits limited solubility in organic solvents. In methanol, anserine is only slightly soluble and requires heating for dissolution [3]. In dimethyl sulfoxide (DMSO), anserine is essentially insoluble, which contrasts with many other organic compounds that readily dissolve in this polar aprotic solvent [4] [5].

Anserine displays pronounced hygroscopic behavior, readily absorbing moisture from the surrounding environment [3] [6]. This property necessitates careful storage conditions, typically requiring storage at 2-8°C with protection from light and moisture [3] [7] [8]. The hygroscopic nature of anserine is attributed to its multiple hydrogen bonding sites, including the carboxyl group, amino group, and imidazole nitrogen atoms, which can form extensive hydrogen bond networks with water molecules.

The hygroscopic behavior is so pronounced that anserine has been described as "very hygroscopic" [6], and commercial suppliers recommend storing it as the nitrate salt to improve stability [3]. The dried material readily absorbs atmospheric moisture, which can affect its mass and potentially influence analytical measurements if not properly controlled.

The water-soluble nature of anserine has important implications for its biological activity and bioavailability. Unlike lipophilic compounds that require specialized delivery systems, anserine's hydrophilic character facilitates its dissolution in biological fluids [9] [10]. This property contributes to its ready absorption and distribution in aqueous biological systems.

Optical Activity and Crystallographic Data

Anserine possesses inherent optical activity due to the presence of a chiral center in the 3-methyl-L-histidine moiety, making it capable of rotating plane-polarized light. The compound exists as the L-enantiomer in its naturally occurring form, designated as L-anserine [3] [11] [12].

The optical activity of anserine arises from the asymmetric carbon center in the histidine residue, which creates a chiral environment that interacts differentially with left- and right-circularly polarized light components. While specific rotation values for pure anserine are not extensively documented in the literature, the compound's chiral nature is well-established through its biological origin and synthetic preparation from L-histidine derivatives [1] [12].

Crystallographic analysis of anserine has been primarily conducted on its nitrate salt derivative, which provides improved crystallization properties compared to the free dipeptide. The anserine nitrate crystallizes in the monoclinic crystal system with space group P2₁ [13] [14]. The unit cell parameters have been precisely determined as a = 16.597(3) Å, b = 30.305(5) Å, c = 5.505(5) Å, and β = 90.04(5)° [13] [14].

The crystal structure contains four independent molecules in the asymmetric unit, indicating a complex packing arrangement within the crystal lattice [13] [14]. This multiplicity suggests the presence of different conformational states or hydrogen bonding patterns among the anserine molecules within the crystal structure.

The choice of the monoclinic P2₁ space group is consistent with the chiral nature of anserine, as this space group lacks inversion centers and mirror planes, thereby preserving the chirality of the constituent molecules. The relatively large unit cell volume, particularly the b parameter of over 30 Å, suggests extensive intermolecular interactions and possibly complex hydrogen bonding networks between anserine molecules and nitrate counterions.

The crystallographic data indicates that anserine nitrate forms well-ordered crystal structures suitable for X-ray diffraction analysis. The relatively small c parameter (5.505 Å) compared to the a and b parameters suggests a layered or sheet-like packing arrangement within the crystal structure [13] [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

240.12224039 g/mol

Monoisotopic Mass

240.12224039 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

226 - 228 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HDQ4N37UGV

Other CAS

584-85-0

Wikipedia

Anserine

Dates

Last modified: 08-15-2023
1: Zdanowska-Sąsiadek Ż, Marchewka J, Horbańczuk JO, Wierzbicka A, Lipińska P, Jóźwik A, Atanasov AG, Huminiecki Ł, Sieroń A, Sieroń K, Strzałkowska N, Stelmasiak A, De Smet S, Van Hecke T, Hoffman LC. Nutrients Composition in Fit Snacks Made from Ostrich, Beef and Chicken Dried Meat. Molecules. 2018 May 25;23(6). pii: E1267. doi: 10.3390/molecules23061267. PubMed PMID: 29799493.
2: Hubbard MJ, Hildebrand BA, Battafarano MM, Battafarano DF. Common Soft Tissue Musculoskeletal Pain Disorders. Prim Care. 2018 Jun;45(2):289-303. doi: 10.1016/j.pop.2018.02.006. Review. PubMed PMID: 29759125.
3: Jozanović M, Sakač N, Sak-Bosnar M, Carrilho E. A simple and reliable new microchip electrophoresis method for fast measurements of imidazole dipeptides in meat from different animal species. Anal Bioanal Chem. 2018 Apr 30. doi: 10.1007/s00216-018-1087-6. [Epub ahead of print] PubMed PMID: 29707755.
4: Ariff MAM, Ros MIAC, Yahaya NHM. Painful Pes Anserine Bursitis Following Total Knee Replacement Surgery: Two cases. Sultan Qaboos Univ Med J. 2018 Feb;18(1):e97-e99. doi: 10.18295/squmj.2018.18.01.016. Epub 2018 Apr 4. PubMed PMID: 29666689; PubMed Central PMCID: PMC5892821.
5: Kiel J, Kaiser K. Adductor Strain. 2018 Apr 4. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK493166/ PubMed PMID: 29630218.
6: Weigand T, Singler B, Fleming T, Nawroth P, Klika KD, Thiel C, Baelde H, Garbade SF, Wagner AH, Hecker M, Yard BA, Amberger A, Zschocke J, Schmitt CP, Peters V. Carnosine Catalyzes the Formation of the Oligo/Polymeric Products of Methylglyoxal. Cell Physiol Biochem. 2018;46(2):713-726. doi: 10.1159/000488727. Epub 2018 Mar 29. PubMed PMID: 29621776.
7: Kwiatkowski S, Kiersztan A, Drozak J. Biosynthesis of carnosine and related dipeptides in vertebrates. Curr Protein Pept Sci. 2018 Feb 26. doi: 10.2174/1389203719666180226155657. [Epub ahead of print] PubMed PMID: 29484990.
8: Zawadzki A, Alloo C, Grossi AB, do Nascimento ESP, Almeida LC, Bogusz Junior S, Skibsted LH, Cardoso DR. Effect of hop β-acids as dietary supplement for broiler chickens on meat composition and redox stability. Food Res Int. 2018 Mar;105:210-220. doi: 10.1016/j.foodres.2017.10.072. Epub 2017 Dec 20. PubMed PMID: 29433209.
9: Mousavi H, Mohammadi M, Aghdam HA. Injury to the Infrapatellar Branch of the Saphenous Nerve during ACL Reconstruction with Hamstring Tendon Autograft: A Comparison between Oblique and Vertical Incisions. Arch Bone Jt Surg. 2018 Jan;6(1):52-56. PubMed PMID: 29430496; PubMed Central PMCID: PMC5799601.
10: Sapp GH, Herman DC. Pay Attention to the Pes Anserine in Knee Osteoarthritis. Curr Sports Med Rep. 2018 Feb;17(2):41. doi: 10.1249/JSR.0000000000000449. PubMed PMID: 29420344.
11: Resorlu M, Doner D, Karatag O, Toprak CA. The Relationship between Chondromalacia Patella, Medial Meniscal Tear and Medial Periarticular Bursitis in Patients with Osteoarthritis. Radiol Oncol. 2017 Nov 29;51(4):401-406. doi: 10.1515/raon-2017-0053. eCollection 2017 Dec. PubMed PMID: 29333118; PubMed Central PMCID: PMC5765316.
12: Eltahan HM, Bahry MA, Yang H, Han G, Nguyen LTN, Ikeda H, Ali MN, Amber KA, Furuse M, Chowdhury VS. Central NPY-Y5 sub-receptor partially functions as a mediator of NPY-induced hypothermia and affords thermotolerance in heat-exposed fasted chicks. Physiol Rep. 2017 Dec;5(23). doi: 10.14814/phy2.13511. PubMed PMID: 29208684; PubMed Central PMCID: PMC5727273.
13: Kranz M, Viton F, Smarrito-Menozzi C, Hofmann T. Sensomics-Based Molecularization of the Taste of Pot-au-Feu, a Traditional Meat/Vegetable Broth. J Agric Food Chem. 2018 Jan 10;66(1):194-202. doi: 10.1021/acs.jafc.7b05089. Epub 2017 Dec 19. PubMed PMID: 29200278.
14: Katakura Y, Totsuka M, Imabayashi E, Matsuda H, Hisatsune T. Anserine/Carnosine Supplementation Suppresses the Expression of the Inflammatory Chemokine CCL24 in Peripheral Blood Mononuclear Cells from Elderly People. Nutrients. 2017 Oct 31;9(11). pii: E1199. doi: 10.3390/nu9111199. PubMed PMID: 29088099; PubMed Central PMCID: PMC5707671.
15: Mun JU, Cho HR, Bae SM, Park SK, Choi SL, Seo MS, Lim YS, Rn SHW, Kim YU. Effect of polydeoxyribonucleotide injection on pes anserine bursitis: A case report. Medicine (Baltimore). 2017 Oct;96(43):e8330. doi: 10.1097/MD.0000000000008330. PubMed PMID: 29069005; PubMed Central PMCID: PMC5671838.
16: Peters V, Zschocke J, Schmitt CP. Carnosinase, diabetes mellitus and the potential relevance of carnosinase deficiency. J Inherit Metab Dis. 2018 Jan;41(1):39-47. doi: 10.1007/s10545-017-0099-2. Epub 2017 Oct 13. Review. PubMed PMID: 29027595.
17: Kaneko J, Enya A, Enomoto K, Ding Q, Hisatsune T. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice. Sci Rep. 2017 Oct 3;7(1):12571. doi: 10.1038/s41598-017-12785-7. PubMed PMID: 28974740; PubMed Central PMCID: PMC5626714.
18: Yang Y, Ye Y, Wang Y, Sun Y, Pan D, Cao J. Effect of high pressure treatment on metabolite profile of marinated meat in soy sauce. Food Chem. 2018 Feb 1;240:662-669. doi: 10.1016/j.foodchem.2017.08.006. Epub 2017 Aug 2. PubMed PMID: 28946326.
19: Keyhani S, Mardani-Kivi M. Anatomical Repair of Stener-like Lesion of Medial Collateral Ligament: A case Series and Technical Note. Arch Bone Jt Surg. 2017 Jul;5(4):255-258. PubMed PMID: 28913384; PubMed Central PMCID: PMC5592368.
20: Yang Y, Ye Y, Pan D, Sun Y, Wang Y, Cao J. Metabonomics profiling of marinated meat in soy sauce during processing. J Sci Food Agric. 2018 Mar;98(4):1325-1331. doi: 10.1002/jsfa.8596. Epub 2017 Sep 11. PubMed PMID: 28758223.

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